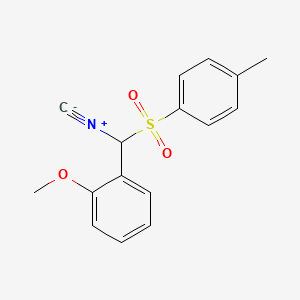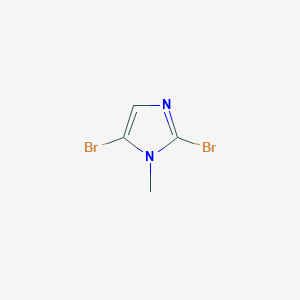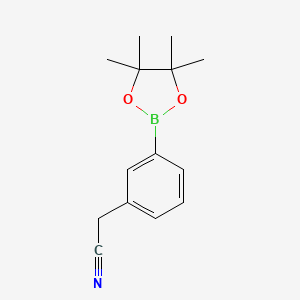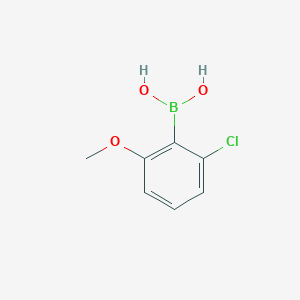
Acide 2-chloro-6-méthoxyphénylboronique
Vue d'ensemble
Description
2-Chloro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 6-position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds.
Applications De Recherche Scientifique
2-Chloro-6-methoxyphenylboronic acid has diverse applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: It plays a role in the synthesis of potential therapeutic agents, including inhibitors of specific enzymes.
Industry: The compound is used in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-6-methoxyphenylboronic acid is the palladium catalyst in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used for forming carbon-carbon bonds .
Mode of Action
2-Chloro-6-methoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki-Miyaura coupling reaction, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, facilitated by 2-Chloro-6-methoxyphenylboronic acid, affects the biochemical pathway of carbon-carbon bond formation . The downstream effects of this pathway include the synthesis of complex organic compounds, such as canthin-6-one alkaloids .
Pharmacokinetics
As a boronic acid, it is known to be relatively stable and readily prepared
Result of Action
The molecular effect of 2-Chloro-6-methoxyphenylboronic acid’s action is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic compounds, contributing to various chemical reactions . On a cellular level, the effects would depend on the specific context of the reaction and the compounds involved.
Action Environment
The action of 2-Chloro-6-methoxyphenylboronic acid can be influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors like temperature, pH, and the presence of other functional groups, can impact the efficacy and stability of 2-Chloro-6-methoxyphenylboronic acid.
Analyse Biochimique
Biochemical Properties
2-Chloro-6-methoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of complex organic molecules. One of the primary interactions of 2-Chloro-6-methoxyphenylboronic acid is with palladium catalysts in Suzuki-Miyaura coupling reactions. This interaction is crucial for the formation of carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Cellular Effects
The effects of 2-Chloro-6-methoxyphenylboronic acid on various types of cells and cellular processes are of particular interest. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Chloro-6-methoxyphenylboronic acid has been shown to affect the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways . By altering the activity of these enzymes, the compound can impact various cellular processes, including cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-6-methoxyphenylboronic acid involves several key interactions at the molecular level. One of the primary mechanisms is its ability to form covalent bonds with biomolecules through boron-oxygen interactions. This binding can lead to the inhibition or activation of enzymes, depending on the specific context and target enzyme .
For example, in the context of Suzuki-Miyaura coupling reactions, 2-Chloro-6-methoxyphenylboronic acid interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This interaction involves the transfer of electrons and the formation of a stable complex, which is essential for the catalytic activity of the reaction .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-6-methoxyphenylboronic acid in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its stability can be affected by factors such as temperature, pH, and the presence of other reactive species.
Long-term exposure to 2-Chloro-6-methoxyphenylboronic acid can lead to cumulative effects on cellular function. For instance, prolonged exposure may result in changes in cell signaling pathways, gene expression, and cellular metabolism, which can have significant implications for cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Chloro-6-methoxyphenylboronic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects, such as enhancing the activity of certain enzymes and promoting cell growth . High doses of 2-Chloro-6-methoxyphenylboronic acid can lead to toxic or adverse effects, including cell death and tissue damage.
Threshold effects have been observed, where the compound exhibits a dose-dependent response. At low doses, 2-Chloro-6-methoxyphenylboronic acid may enhance cellular function, while at high doses, it can inhibit enzyme activity and disrupt cellular processes .
Metabolic Pathways
2-Chloro-6-methoxyphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its role in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . This interaction is essential for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Additionally, 2-Chloro-6-methoxyphenylboronic acid may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism. For example, the compound can affect the activity of kinases and phosphatases, which play critical roles in regulating metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Chloro-6-methoxyphenylboronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters .
Once inside the cell, 2-Chloro-6-methoxyphenylboronic acid can bind to various proteins and other biomolecules, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-6-methoxyphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum .
These localization signals can influence the activity and function of 2-Chloro-6-methoxyphenylboronic acid, as well as its interactions with other biomolecules. For example, the compound may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-6-methoxyphenylboronic acid can be synthesized through various methods. One common approach involves the borylation of 2-chloro-6-methoxyphenyl halides using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and is facilitated by a base like potassium carbonate.
Industrial Production Methods: Industrial production of 2-chloro-6-methoxyphenylboronic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-methoxyphenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Palladium Catalyst: Palladium(II) acetate or palladium(0) complexes.
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvent: Tetrahydrofuran (THF), toluene, or water.
Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 2,6-Dimethoxyphenylboronic acid
Comparison: 2-Chloro-6-methoxyphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. Compared to its analogs, it offers a balance of electronic and steric properties that make it particularly effective in forming certain biaryl compounds.
Propriétés
IUPAC Name |
(2-chloro-6-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWCIDBPLDKKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391942 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385370-80-9 | |
| Record name | 2-Chloro-6-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



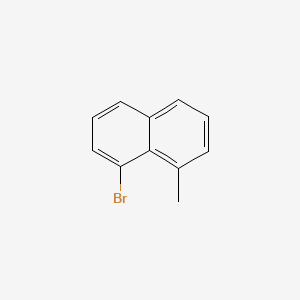
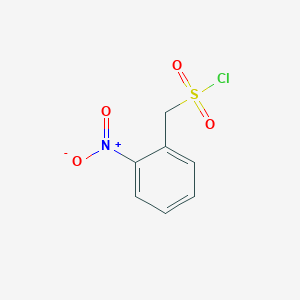
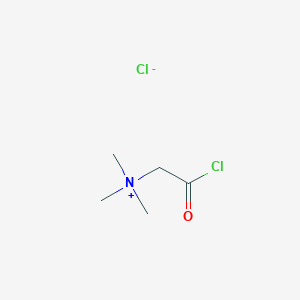
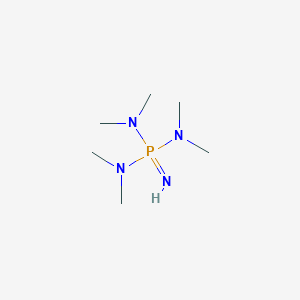
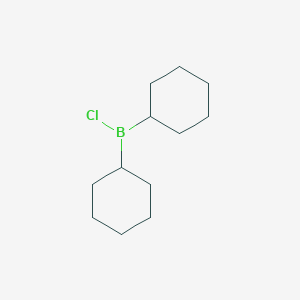
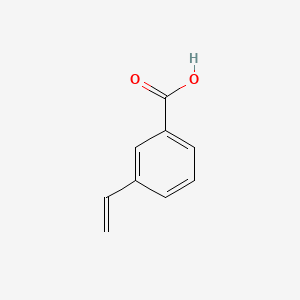
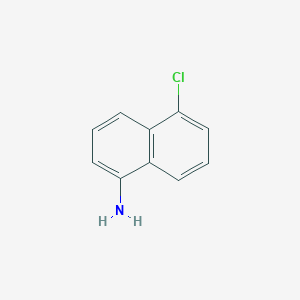
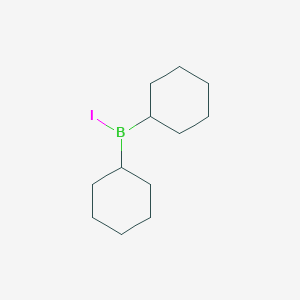
![2-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1586892.png)
